molecular formula C9H18N2 B7987414 Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B7987414
M. Wt: 154.25 g/mol
InChI Key: CANKZASBOVHULO-SECBINFHSA-N
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Description

Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine is a compound that features a cyclopropane ring attached to a piperidine moiety. The cyclopropane ring is known for its high ring strain and unique reactivity, making it a valuable structure in medicinal chemistry and drug design. The piperidine ring, on the other hand, is a common scaffold in many pharmacologically active compounds, contributing to the compound’s potential biological activity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can impose conformational rigidity on the molecule, enhancing its binding affinity to the target . The piperidine moiety can interact with various biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropane ring but lacks the piperidine moiety.

    Piperidine: Lacks the cyclopropane ring but shares the piperidine scaffold.

    Cyclopropylmethylamine: Contains both cyclopropane and amine functionalities but differs in the structure of the amine group.

Uniqueness: Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine is unique due to the combination of the cyclopropane ring and the piperidine moiety, which imparts distinct chemical and biological properties. The cyclopropane ring provides rigidity and reactivity, while the piperidine moiety offers versatility in biological interactions .

Properties

IUPAC Name

(3R)-N-cyclopropyl-1-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKZASBOVHULO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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